![molecular formula C10H14N2O4S2 B2740160 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide CAS No. 942011-03-2](/img/structure/B2740160.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide, also known as DB844, is a compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. DB844 belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, DB844 has been found to exhibit antiparasitic activity against various protozoan parasites, making it a promising candidate for the development of new drugs to treat parasitic infections.
Scientific Research Applications
Structural and Chemical Studies
Structural Analysis : A study by Dey et al. (2015) focused on the structural study of nimesulidetriazole derivatives, a related class of compounds. They analyzed intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots, offering insights into the molecular geometry and interactions of these compounds (Dey et al., 2015).
Chemical Properties : Kumar et al. (2008) investigated methanesulfonic acid as a catalyst for the synthesis of benzoxazoles, demonstrating its effectiveness in various chemical reactions. This study provides an understanding of the catalytic capabilities of methanesulfonamide derivatives in organic synthesis (Kumar et al., 2008).
Biomedical Research
Antimicrobial Activities : Babu et al. (2012) synthesized derivatives of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides and evaluated their antimicrobial properties. Their research contributes to the understanding of the potential biomedical applications of these compounds (Babu et al., 2012).
Antioxidant and Antiacetylcholinesterase Activities : Göçer et al. (2013) explored the antioxidant and antiacetylcholinesterase activities of sulfonamide derivatives of dopamine-related compounds. This study provides insights into the therapeutic potential of these compounds in neurodegenerative diseases (Göçer et al., 2013).
Physicochemical Characterization
- Physicochemical Properties : Dubost et al. (1996) studied the physicochemical properties of a novel antiarrhythmic agent, emphasizing its stability, solubility, and dissolution properties. This research is significant for the development of drug formulations and understanding the physicochemical behavior of such compounds (Dubost et al., 1996).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
This could lead to a disruption in the cell cycle, preventing cell division and proliferation .
Biochemical Pathways
Given its target, it is likely involved in the regulation of the cell cycle and associated pathways .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on CDK2. This could result in the disruption of the cell cycle, leading to a decrease in cell proliferation and potentially inducing cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell or tissue type in which the compound is acting .
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-17(13,14)11-9-4-2-5-10(8-9)12-6-3-7-18(12,15)16/h2,4-5,8,11H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKBUARHNWOFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide |
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